Cas no 57989-76-1 ((3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one ))

3-Thio-4-amino-6-tbutyl-1,2,4-triazine-5-one is a heterocyclic compound featuring a triazine core functionalized with thio, amino, and tert-butyl groups. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and agrochemical applications. The presence of both sulfur and nitrogen-containing functional groups enhances its utility in coordination chemistry and as a ligand or precursor for metal complexes. Its tert-butyl substituent contributes to steric hindrance, improving selectivity in chemical reactions. The compound is particularly noted for its potential in developing herbicides, fungicides, and other specialty chemicals, where its robust framework ensures consistent performance under varied conditions.
(3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one ) structure
57989-76-1 structure
Product Name:(3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one )
CAS No:57989-76-1
MF:C7H12N4OS
MW:200.261379241943
MDL:MFCD03826461
CID:947898
Update Time:2025-06-15

(3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one ) Chemical and Physical Properties

Names and Identifiers

    • (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one )
    • 4-Amino-6-(2-methyl-2-propanyl)-3-thioxo-3,4-dihydro-1,2,4-triazi n-5(2H)-one
    • 2-Amino-4-morpholino-6-(piperidinomethyl)-s-triazine
    • 4-(morpholin-4-yl)-6-(piperidin-
    • 4-amino-6-butyl-3-thioxo-3,4-dihydro-2H-[1,2,4]triazin-5-one
    • 4-Amino-6-morpholino-2-piperidinomethyl-1,3,5-triazin
    • 4-amino-6-n-butyl-3-thioxo-1,2,4-triazin-5(2H,4H)-one
    • 4-morpholin-4-yl-6-piperidin-1-ylmethyl-[1,3,5]triazin-2-ylamine
    • AC1L4PP9
    • AR-1F7138
    • BRN 1145747
    • CTK4E7851
    • s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
    • 3-thio-4-amino-6-t-butyl-1,2,4-triazine-5-one
    • 4-amino-6-tert-butyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
    • 1,2,4-Triazin-5(2H)-one, 4-amino-6-butyl-3,4-dihydro-3-thioxo-
    • MDL: MFCD03826461
    • Inchi: 1S/C7H12N4OS/c1-2-3-4-5-6(12)11(8)7(13)10-9-5/h2-4,8H2,1H3,(H,10,13)
    • InChI Key: FKJXYBNZTWKCOE-UHFFFAOYSA-N
    • SMILES: N1=C(CCCC)C(=O)N(N)C(=S)N1

Computed Properties

  • Exact Mass: 200.07336

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • Boiling Point: 298.8±23.0 °C(Predicted)
  • PSA: 70.72
  • LogP: 0.51950
  • pka: 15.20±0.40(Predicted)

(3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one ) Pricemore >>

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Additional information on (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one )

Introduction to Compound with CAS No. 57989-76-1 and Its Applications in Modern Chemical Biology

The compound with the CAS number 57989-76-1 is identified as (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one), a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This triazine derivative, characterized by its sulfur and nitrogen-containing rings, exhibits a range of chemical functionalities that make it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on triazine-based compounds, particularly those incorporating sulfur atoms. The presence of a sulfur atom at the 3-position of the triazine ring enhances the compound's reactivity and biological activity. This modification allows for further functionalization, making it an attractive candidate for drug discovery efforts. The (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one) structure is particularly notable for its ability to interact with biological targets in a manner that can modulate various cellular processes.

One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of bioactive molecules. The combination of an amino group at the 4-position and a tert-butyl group at the 6-position provides multiple sites for chemical modification, enabling the creation of derivatives with tailored biological activities. For instance, researchers have explored its use in developing inhibitors for enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Recent studies have highlighted the compound's efficacy in preclinical models as a modulator of kinases and other signaling proteins. The sulfur atom in the triazine ring facilitates interactions with metal ions, which are often critical for enzyme function. This property has been leveraged to design molecules that can disrupt aberrant signaling pathways associated with chronic diseases. Furthermore, the tert-butyl group enhances lipophilicity, improving membrane permeability and thus bioavailability.

The synthesis of (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the triazine core efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure.

In addition to its pharmaceutical applications, this compound has shown promise in agricultural research. Derivatives of triazines are well-known for their herbicidal properties, and modifications to the core structure can lead to compounds with enhanced selectivity and reduced environmental impact. The sulfur-containing triazine derivatives are being investigated as candidates for next-generation crop protection agents due to their improved biodegradability and lower toxicity profiles.

The development of new analytical methods for characterizing (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one) has also been a focus of recent research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential for confirming molecular structure and purity. These analytical tools provide critical data for understanding the compound's behavior in biological systems and guide further optimization efforts.

One notable application of this compound is in the field of medicinal chemistry, where it serves as a key intermediate in synthesizing small-molecule inhibitors. Researchers have utilized its scaffold to develop molecules that target specific protein-protein interactions relevant to neurological disorders. The ability to fine-tune its properties through structural modifications has led to several promising candidates entering clinical trials.

The environmental impact of using (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one) as a building block has also been carefully evaluated. Studies indicate that when properly handled and disposed of, it does not pose significant risks to ecosystems. However, ongoing research aims to further minimize its environmental footprint by developing greener synthetic routes and exploring biodegradable derivatives.

In conclusion, the compound with CAS number 57989-76-1, specifically identified as (3-thio-4-amino-6-tbutyl-1,2,4-triazine-5-one), represents a significant advancement in chemical biology. Its unique structural features and versatile reactivity make it a valuable tool for developing new pharmaceuticals and agrochemicals. With continued research into its synthesis, applications, and environmental impact, this compound is poised to play a crucial role in addressing some of today's most pressing scientific challenges.

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